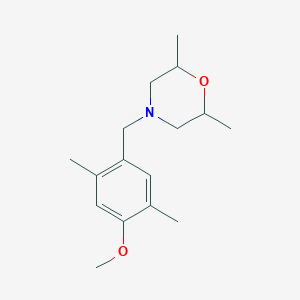![molecular formula C18H18N2O3S B5092533 N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as THIQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. THIQ is a synthetic compound that belongs to the class of compounds known as benzamides.
作用機序
N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide acts as a partial agonist at the dopamine D3 receptor, which means that it activates the receptor to a lesser extent than a full agonist. This partial activation may make N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide useful in the treatment of drug addiction, as it may help to reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide can reduce drug-seeking behavior in animal models of addiction. N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to reduce the effects of cocaine and other drugs of abuse on dopamine signaling in the brain. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is that it has a high affinity for the dopamine D3 receptor, which makes it useful for studying dopamine signaling. However, N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has limitations as well. For example, it can be difficult to work with due to its low solubility in water.
将来の方向性
There are several areas of future research that could be pursued with N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of research could focus on developing new compounds that are based on the structure of N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide and have improved pharmacological properties. Another area of research could focus on the use of N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in combination with other drugs or therapies for the treatment of addiction and other disorders. Finally, future research could focus on understanding the molecular mechanisms underlying the effects of N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide on dopamine signaling and other physiological processes.
合成法
The synthesis of N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This compound is then reacted with N-(4-morpholinyl)formamide to produce N-(4-morpholinyl)-2-thiophenylacetamide. Finally, this compound is reacted with benzoyl chloride to produce N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide.
科学的研究の応用
N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the use of N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide as a ligand for the dopamine D3 receptor. Studies have shown that N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has a high affinity for the dopamine D3 receptor, which may make it useful in the treatment of drug addiction and other disorders that involve dopamine signaling.
特性
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(14-5-2-1-3-6-14)19-16(13-15-7-4-12-24-15)18(22)20-8-10-23-11-9-20/h1-7,12-13H,8-11H2,(H,19,21)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAFOTXKWTDFL-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5092502.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5092523.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)